N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Oligonucleotide Synthesis Protecting Group Chemistry Nucleoside Modification

In solid-phase oligonucleotide synthesis, generic substitution of protected cytidine monomers leads to mismatched deprotection kinetics, lowering cumulative yield and compromising final product integrity. This N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (5'-O-DMT-N4-Bz-dC) resolves that challenge through its orthogonal acid-labile DMT (5'-OH) and base-labile N4-benzoyl protection scheme. - The N4-Bz group withstands iterative acid detritylation cycles more robustly than acetyl or isobutyryl analogs, preserving higher stepwise coupling efficiency [Local Evidence]. - Supplied at ≥99% (HPLC) purity for direct use as an analytical reference standard or as a precursor for 3'-thio-nucleoside synthesis to generate 3'-PS-modified oligonucleotide probes [Local Evidence]. - Compatible with sequential on-support deprotection strategies; the N4-Bz group remains largely intact under ethanolic ammonia conditions that cleave fast-deprotecting groups within 2 hours [Local Evidence].

Molecular Formula C37H35N3O7
Molecular Weight 633.7 g/mol
CAS No. 67219-55-0
Cat. No. B160703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
CAS67219-55-0
Molecular FormulaC37H35N3O7
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
InChIInChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1
InChIKeyMYSNCIZBPUPZMQ-VOTWKOMSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS 67219-55-0): A Core Protected Nucleoside Intermediate for High-Fidelity Oligonucleotide Synthesis Procurement


N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (synonym: 5'-O-DMT-N4-Bz-dC; CAS 67219-55-0) is a selectively protected 2'-deoxycytidine derivative bearing a 5'-O-dimethoxytrityl (DMT) group and an N4-benzoyl (Bz) group . This dual protection scheme renders the nucleoside compatible with standard solid-phase phosphoramidite chemistry, enabling its use as a key building block in the synthesis of unmodified and site-specifically modified oligonucleotides [1].

Why N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS 67219-55-0) Cannot Be Substituted by Generic Cytidine Analogs: A Procurement Criticality Analysis


Generic substitution of this specific protected nucleoside is not feasible due to the orthogonal reactivity requirements of solid-phase oligonucleotide synthesis. The 5'-O-DMT group is acid-labile and serves as the transient chain-extension handle, while the N4-benzoyl group is base-labile and must remain intact through iterative acid detritylation cycles [1]. Alternative N-acyl protections (e.g., acetyl, isobutyryl) exhibit distinct deprotection kinetics and base stability profiles that can compromise final product yield and purity if not appropriately matched to the synthesis protocol [2]. Therefore, the precise combination of 5'-O-DMT and N4-benzoyl protection is not interchangeable with other in-class protected cytidines without altering deprotection conditions, cycle efficiency, and final oligonucleotide integrity.

Quantitative Differentiation Evidence for N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS 67219-55-0) Versus Key Analogs: A Procurement Decision Guide


Superior Exocyclic Amine Protection Stability Under Acidic Detritylation Conditions: Benzoyl vs. Acetyl and Isobutyryl

The N4-benzoyl protecting group exhibits markedly greater stability under the acidic conditions used for iterative 5'-O-DMT removal during solid-phase synthesis compared to N4-acetyl or N4-isobutyryl protections. Comparative studies of N-acyl modifications demonstrate that benzoylation offers superior stability under both acidic and basic conditions, minimizing unwanted side reactions during the repetitive detritylation steps .

Oligonucleotide Synthesis Protecting Group Chemistry Nucleoside Modification

Quantified Deprotection Selectivity: Benzoyl vs. Fast-Deprotecting Groups (PAC/tBPAC) Under Ammonia Conditions

Under ethanolic ammonia conditions, the N-benzoyl group remains largely intact while fast-deprotecting groups such as phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) undergo rapid cleavage. Specifically, PAC and tBPAC are cleaved rapidly and selectively within 2 hours under ammonia, while the large majority of acetyl, benzoyl, and isobutyryl groups are retained [1]. This differential stability enables selective, sequential deprotection strategies for complex modified oligonucleotides.

Deprotection Kinetics Oligonucleotide Post-Synthesis Processing Protecting Group Orthogonality

Enabling Synthesis of 3'-S-Phosphorothiolate (3'-PS) Modified Oligonucleotides: A Unique Application Niche

N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a direct precursor for the synthesis of oligodeoxynucleotides containing a 3'-S-phosphorothiolate (3'-PS) linkage . This modification is not accessible using standard 3'-OH cytidine building blocks and provides a critical tool for probing metal-ion dependent enzymatic phosphodiester cleavage mechanisms via metal specificity switch experiments [1].

Phosphorothiolate Oligonucleotides Enzymatic Cleavage Probes Metal Ion Specificity Studies

Commercial Purity and Procurement Availability: Quantitative Purity Metrics from Major Suppliers

Commercially available N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is supplied with defined purity specifications: Sigma-Aldrich offers the compound at 95% purity (Product No. 258504) , while MedChemExpress provides a higher purity grade of 98.86% (HPLC) . The compound is also available as an HPLC analytical standard with purity ≥99% for quantitative applications [1].

Nucleoside Intermediate Quality Commercial Sourcing Purity Specification

Established Patent Footprint and Literature Adoption as a Research Tool Intermediate

The compound N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is associated with a substantial patent footprint, appearing in 155 patent documents [1]. Additionally, it is explicitly listed as a research tool for anti-viral and anti-cancer studies, with its 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite derivative participating in Diels-Alder reactions between diene-modified oligonucleotides and maleimide-derivatized peptides .

Nucleic Acid Chemistry Patent Landscape Research Tool Validation

Optimal Application Scenarios for N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS 67219-55-0) Procurement Based on Verified Differentiation Evidence


Solid-Phase Oligonucleotide Synthesis Requiring High Fidelity and Orthogonal Protection

Utilize N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine as the deoxycytidine building block in standard phosphoramidite-based DNA synthesis when a benzoyl-protected cytidine is required for compatibility with established deprotection protocols. The superior acid stability of the N4-benzoyl group compared to acetyl or isobutyryl alternatives minimizes unwanted deprotection during iterative detritylation cycles, ensuring higher cumulative yield and final product purity .

Synthesis of 3'-S-Phosphorothiolate (3'-PS) Modified Oligonucleotides for Mechanistic Enzymology

Employ this compound as the exclusive precursor for preparing 3'-thio-nucleosides, which are subsequently used in automated synthesis to generate oligodeoxynucleotides containing 3'-S-phosphorothiolate linkages. These 3'-PS modified oligonucleotides serve as essential probes for investigating metal-ion dependent enzymatic phosphodiester cleavage mechanisms via metal specificity switch experiments [1]. This application cannot be fulfilled by alternative protected cytidines lacking the requisite 3'-hydroxyl configuration for thiol substitution.

Orthogonal Deprotection Strategies for Complex Modified Oligonucleotides

Leverage the selective stability of the N-benzoyl group under ethanolic ammonia conditions—where it remains largely intact while fast-deprotecting groups (PAC, tBPAC) are cleaved within 2 hours—to implement sequential on-support deprotection strategies. This orthogonal behavior enables the synthesis of oligonucleotides containing multiple distinct base-labile modifications that require differential deprotection timing [2].

Quantitative Analytical Method Development and Quality Control

Procure the high-purity analytical standard grade (HPLC ≥99%) of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine for use as a reference standard in HPLC method validation, impurity profiling of oligonucleotide synthesis intermediates, and quantitative analysis of protected nucleoside stock solutions [3].

Quote Request

Request a Quote for N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.